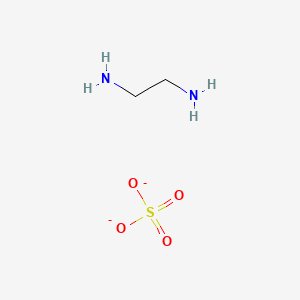

Ethane-1,2-diamine sulfate

Description

Overview of Diamine Salts in Synthetic and Coordination Chemistry

Diamine salts are a class of compounds that play a multifaceted role in chemistry. In synthetic organic chemistry, they can serve as stable, crystalline precursors for generating diamines in situ for various reactions. acs.org For instance, vinamidinium salts, a type of diamine salt derivative, have been used to generate highly reactive diamino dienes for Diels–Alder reactions. acs.org

In coordination chemistry, the role of diamines is fundamental. Ethane-1,2-diamine, often abbreviated as "en," is a classic example of a bidentate chelating ligand. wikipedia.orgatamanchemicals.com Possessing two nitrogen atoms with lone pairs of electrons, it can bind to a single central metal ion, forming a stable five-membered ring structure. wikipedia.orgiucr.org This chelation effect enhances the stability of the resulting coordination complex compared to complexes with monodentate ligands. The use of diamine salts, such as ethane-1,2-diamine sulfate (B86663), is particularly common in the synthesis of coordination compounds. ncert.nic.iniitk.ac.in The salt provides the diamine ligand and a sulfate counter-ion, which is integral to the final structure of complexes like tris(ethane-1,2-diamine)cobalt(III) sulphate. ncert.nic.iniitk.ac.ininfinitylearn.com The formation of such complexes is often accompanied by distinct color changes, a characteristic feature of transition metal chemistry. purechemistry.org

Historical Context and Evolution of Research on Ethane-1,2-diamine Sulfate

The scientific journey of ethane-1,2-diamine and its complexes is deeply intertwined with the birth of modern coordination chemistry. In the late 19th century, Swiss chemist Alfred Werner conducted groundbreaking research on metal ammine complexes, which included ligands like ammonia (B1221849) and ethane-1,2-diamine. wikipedia.org His work, particularly between 1893 and 1898, led to the formulation of his revolutionary theory of coordination compounds. iitk.ac.invpscience.org

Werner proposed that metals exhibit two types of valencies: a primary (ionizable) valence and a secondary (non-ionizable) valence, the latter of which is now known as the coordination number. iitk.ac.in Through meticulous study of complexes, including those with ethane-1,2-diamine, he correctly predicted the octahedral, tetrahedral, and square planar geometries of coordination compounds, a concept that was later confirmed by experimental evidence. iitk.ac.inwikipedia.org This foundational work, for which he was awarded the Nobel Prize, established the structural principles governing all coordination compounds, including those synthesized using this compound. Early research often relied on color to name complexes, but this has since been replaced by systematic nomenclature based on molecular structure. wikipedia.org

Current Significance and Research Landscape of this compound

This compound continues to be a relevant and widely used compound in contemporary chemical research. Its primary application remains in the field of coordination chemistry, where it serves as a readily available source of the "en" ligand for creating new metal complexes. Recent research highlights its use in synthesizing novel coordination compounds with specific structural and physical properties. For example, a 2023 study reported the synthesis of tetraaqua(ethane-1,2-diamine-κ2N,N′)nickel(II) naphthalene-1,5-disulfonate (B1223632) dihydrate by reacting ethane-1,2-diamine with nickel sulfate and a naphthalene (B1677914) disulfonate salt. iucr.org Such research expands the library of known coordination materials, which have potential applications in areas like catalysis and materials science.

Beyond specialized research, ethane-1,2-diamine and its salts are valuable in chemical education. A 2022 article in the Journal of Chemical Education described a laboratory experiment where students determine the stepwise formation constants of Ni(II) complexes with ethane-1,2-diamine through pH titration. acs.org This experiment allows students to apply theoretical knowledge of coordination chemistry to a practical, hands-on investigation. acs.org The compound is also a building block for more complex chelating ligands used in the development of new catalysts for organic synthesis and polymerization. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound This table outlines the basic identifiers and properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | ethane-1,2-diamine;sulfuric acid | nih.govnih.gov |

| CAS Number | 22029-36-3 | nih.govsigmaaldrich.comoakwoodchemical.com |

| Molecular Formula | C₂H₁₀N₂O₄S (or C₂H₈N₂·H₂SO₄) | nih.govoakwoodchemical.com |

| Molecular Weight | 158.18 g/mol | nih.gov |

Table 2: Selected Research Findings Involving Ethane-1,2-diamine (en) and its Salts This table summarizes specific applications and findings from recent chemical research.

| Research Area | Focus of Study | Key Finding | Source(s) |

| Coordination Chemistry | Synthesis and characterization of a new nickel(II) complex. | The reaction of ethane-1,2-diamine with nickel sulfate and sodium naphthalene-1,5-disulfonate in water yielded the novel salt Ni(en)(H₂O)₄·2H₂O. | iucr.org |

| Chemical Education | Development of a laboratory experiment for undergraduate students. | A pH titration method was described to allow students to calculate the formation constants of [Ni(en)ₙ(OH₂)₆₋₂ₙ]²⁺ complexes, providing practical experience in coordination chemistry. | acs.org |

| Synthetic Chemistry | Use of diamine derivatives in Diels-Alder reactions. | Vinamidinium salts (derived from diamines) serve as stable precursors for generating highly reactive diamino dienes for use in cycloaddition reactions. | acs.org |

| Catalysis Research | Synthesis of iron(III) diamine-bis(phenolate) complexes. | Diprotonated diamine ligands were reacted with anhydrous iron salts to produce new iron(III) complexes, which are of interest for developing inexpensive catalysts. | rsc.org |

Properties

Molecular Formula |

C2H8N2O4S-2 |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

ethane-1,2-diamine;sulfate |

InChI |

InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4)/p-2 |

InChI Key |

BNZCDZDLTIHJAC-UHFFFAOYSA-L |

Canonical SMILES |

C(CN)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization

Direct Acid-Base Reaction Approaches for Ethane-1,2-diamine Sulfate (B86663) Synthesis

The principal and most direct method for synthesizing Ethane-1,2-diamine sulfate is through a classic acid-base neutralization reaction. This approach involves the direct combination of Ethane-1,2-diamine, a bifunctional base, with sulfuric acid, a strong diprotic acid. The reaction fundamentally consists of the protonation of the two primary amino groups on the Ethane-1,2-diamine molecule by the sulfuric acid.

Precise control over the stoichiometry—the molar ratio of the reactants—is critical as it dictates the final product formed. The reaction between Ethane-1,2-diamine (EDA) and sulfuric acid (H₂SO₄) can yield different salts depending on the molar ratios employed. Optimizing the reaction conditions, such as the choice of solvent and the rate of addition of reactants, is essential for maximizing the yield of the desired sulfate salt and minimizing the formation of by-products.

The specific products resulting from different reactant ratios are detailed below:

| Molar Ratio (EDA:H₂SO₄) | Product Formed | Chemical Formula |

| 1:1 | Ethane-1,2-diammonium sulfate | C₂H₁₀N₂SO₄ |

| 2:1 | Bis(Ethane-1,2-diammonium) sulfate | (C₂H₉N₂)₂SO₄ |

| 1:2 | Ethane-1,2-diaminium bis(hydrogen sulfate) | C₂H₁₀N₂(HSO₄)₂ |

This interactive table summarizes the products based on the stoichiometry of the reactants.

The neutralization reaction between Ethane-1,2-diamine and sulfuric acid is significantly exothermic, releasing a substantial amount of heat. Effective temperature regulation is paramount to ensure the safety of the process and the purity of the product. Uncontrolled temperature increases can lead to unwanted side reactions and potential degradation of the product. To manage the exothermic nature of the synthesis, the reaction is typically conducted under chilled conditions, often in an ice bath, to maintain a temperature range between 0°C and 10°C. This careful control helps to ensure the selective formation of the desired sulfate salt and facilitates its crystallization from the reaction medium.

Alternative and Novel Synthetic Routes

Beyond the direct acid-base approach, alternative methods involving complex formation and the targeted synthesis of related salts offer different pathways to Ethane-1,2-diamine-based sulfate compounds.

Purity is a critical attribute of synthesized chemical compounds. Recrystallization is a fundamental technique for purifying solid products like this compound. mt.comlibretexts.org This method is based on the principle that the solubility of most solids increases with temperature. libretexts.org The process involves dissolving the impure, crude product in a suitable hot solvent until the solution is saturated, followed by slow cooling. mt.comucalgary.ca As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.comucalgary.ca The purified crystals are then collected by filtration. libretexts.orgucalgary.ca

The choice of solvent is a critical parameter for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be unreactive with the compound, and have a boiling point below the melting point of the solid. miamioh.edu In some cases, a mixture of co-solvents is used to achieve the desired solubility characteristics. miamioh.edu For instance, a synthesis of a related salt, Ethane-1,2-diaminium 4,4′-sulfonyldibenzoate, involved recrystallizing the initial product from a 50% methanol–isopropyl alcohol solution to obtain pure, colorless crystal plates. nih.gov The formation of complex crystal structures, such as (C₂H₁₀N₂)Zn(H₂O)₆₂, which comprises diprotonated Ethane-1,2-diamine cations, sulfate anions, and complex zinc cations, highlights the ability of the Ethane-1,2-diammonium ion to participate in intricate, stable crystalline lattices. researchgate.net

A related compound, Ethane-1,2-diaminium hydrogen sulfate (also known as Ethane-1,2-diaminium bis(hydrogen sulfate)), can be synthesized by adjusting the stoichiometric ratio of the reactants. This salt is formed when Ethane-1,2-diamine reacts with sulfuric acid in a 1:2 molar ratio. In this reaction, both amino groups of the diamine molecule are fully protonated, and each resulting positive charge is balanced by a hydrogen sulfate (HSO₄⁻) anion. This demonstrates the versatility of the acid-base reaction in producing different, but related, sulfate salts through precise stoichiometric control.

Purity Enhancement and Yield Optimization in Synthesis

Maximizing the yield and ensuring the high purity of the final product are key objectives in any synthetic procedure. For this compound, this involves a series of purification steps post-reaction. A typical workflow for purification includes quenching the reaction mixture, followed by extraction, washing, and drying. rsc.orgorgsyn.org

The process often involves the following steps:

Quenching: After the reaction is complete, the mixture may be quenched, for example, by adding distilled water. orgsyn.org

Extraction: The product is then extracted from the aqueous mixture using a suitable organic solvent. rsc.orgorgsyn.org

Washing: The combined organic layers are washed, often with water and a saturated sodium chloride solution (brine), to remove residual acid and other water-soluble impurities. orgsyn.org

Drying: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove residual water. rsc.orgorgsyn.org

Isolation: The final product is isolated by filtering off the drying agent and concentrating the solution, often by rotary evaporation, to yield the purified solid. orgsyn.org The collected solid is then typically washed with a cold solvent to remove surface impurities and dried. miamioh.edu

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound offers a framework for developing more sustainable and environmentally benign chemical processes. This approach targets various aspects of the synthesis, from the choice of raw materials to the energy consumption and waste generation. The synthesis of this compound is a two-stage process: the production of the precursor, Ethane-1,2-diamine, followed by its reaction with sulfuric acid to form the sulfate salt. Green chemistry principles can be effectively applied to both stages.

Greener Synthesis of the Ethane-1,2-diamine Precursor

The traditional industrial synthesis of Ethane-1,2-diamine involves the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849). acs.orgatamanchemicals.comnih.gov This method, however, presents several environmental and operational challenges, including the generation of significant amounts of sodium chloride as a byproduct, high energy consumption, and severe equipment corrosion. acs.orggoogle.comgoogle.com In response, greener alternatives focusing on improved atom economy, renewable feedstocks, and advanced catalytic processes have been developed.

Atom Economy and Alternative Feedstocks

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Newer synthetic routes for Ethane-1,2-diamine demonstrate significant improvements over the traditional 1,2-dichloroethane method.

One of the most promising green alternatives is the catalytic amination of ethylene (B1197577) glycol. acs.orgnih.govnih.gov This process uses ethylene glycol and ammonia as raw materials, producing water as the primary byproduct. acs.orgnih.gov This route is considered a clean and green production process due to its higher atom economy and the avoidance of corrosive and wasteful byproducts. acs.orgnih.gov

Another established alternative is the reaction of ethanolamine (B43304) with ammonia in the presence of a catalyst. atamanchemicals.comgoogle.com While this method also offers a greener profile than the dichloroethane route, the direct amination of ethylene glycol is increasingly seen as a future trend for environmentally benign synthesis. acs.orgnih.govnih.gov

| Synthetic Route | Primary Reactants | Key Byproducts | Green Chemistry Advantages |

|---|---|---|---|

| 1,2-Dichloroethane (EDC) Route | 1,2-Dichloroethane, Ammonia, Sodium Hydroxide | Sodium Chloride | Established industrial process. |

| Ethanolamine (MEA) Route | Ethanolamine, Ammonia | Water | Avoids chlorinated compounds and salt waste. |

| Ethylene Glycol (EG) Route | Ethylene Glycol, Ammonia | Water | High atom economy; considered a clean and green process. acs.orgnih.gov |

Use of Renewable Feedstocks

A key aspect of green chemistry is the transition from petrochemical-based feedstocks to renewable resources. Ethylene glycol, a key reactant in one of the greener synthesis routes, can be produced from sustainable sources. nih.govresearchgate.net Bio-based ethylene glycol can be derived from the hydrogenolysis of glycerol, a waste product from the biodiesel industry, or from the conversion of cellulosic and lignocellulosic biomass. researchgate.netrsc.org Utilizing ethylene glycol from these renewable pathways would significantly enhance the green credentials of Ethane-1,2-diamine synthesis.

Catalysis and Energy Efficiency

Catalytic processes are fundamental to green chemistry as they can increase reaction efficiency, reduce energy requirements, and minimize waste. The synthesis of Ethane-1,2-diamine from ethylene glycol or ethanolamine relies heavily on catalysts.

Heterogeneous Catalysts : Systems such as supported metals (e.g., cobalt, copper, nickel) and solid acid catalysts like zeolites are employed for the amination of ethylene glycol. nih.govrsc.org These catalysts facilitate the reaction under milder conditions than older industrial processes, thereby reducing energy consumption. nih.govmdpi.com

Energy Consumption : The traditional dichloroethane method is energy-intensive. google.comgoogle.com In contrast, catalytic methods, such as the conversion of ethanolamine and ammonia over Ni-Co catalysts, can operate at lower pressures and temperatures, leading to significant energy savings. google.com Continuous processes have also been shown to be more energy-efficient and environmentally friendly compared to batch processes. researchgate.net

Green Principles in the Sulfation Stage

The second stage of the synthesis involves the reaction of Ethane-1,2-diamine with sulfuric acid to form this compound. This acid-base neutralization is inherently efficient, but green chemistry principles can still be applied, particularly concerning the choice of solvent.

Safer Solvents

The use of benign solvents is crucial for minimizing the environmental impact of a chemical process. For the formation of amine salts, the choice of solvent is critical to ensure product purity and facilitate isolation.

Water : As a non-toxic, non-flammable, and readily available solvent, water is an ideal choice for the sulfation reaction. Amine salts are often soluble in water, which can be advantageous for the reaction and subsequent purification steps. libretexts.orgalfa-chemistry.com

Alternative Solvents : While organic solvents like alcohols or ethers are sometimes used in salt formation, they are generally less environmentally friendly than water. sciencemadness.orggoogle.com The development of processes that exclusively use water or other green solvents like deep eutectic solvents (DESs) aligns with the principles of green chemistry. mdpi.com

| Solvent | Classification | Advantages | Considerations |

|---|---|---|---|

| Water | Benign/Green | Non-toxic, non-flammable, widely available. | Product may be highly soluble, requiring subsequent extraction or evaporation. libretexts.org |

| Ethanol | Acceptable | Can be derived from renewable resources. | Flammable, higher environmental impact than water. |

| Deep Eutectic Solvents (DESs) | Emerging Green | Low toxicity, biodegradable, derived from renewable resources. mdpi.com | Newer technology, may require more research for specific applications. |

Waste Minimization and Environmental Impact

The direct reaction of Ethane-1,2-diamine with sulfuric acid is a highly atom-economical addition reaction, producing no byproducts. However, the source and handling of sulfuric acid are important environmental considerations. Anthropogenic sources of sulfur, such as the combustion of fossil fuels and certain industrial processes, contribute to environmental issues like acid rain. openbiotechnologyjournal.comresearchgate.net Therefore, responsible sourcing and management of the acid are essential components of a truly green process. The potential for high concentrations of sulfate in wastewater must also be managed to prevent negative impacts on aquatic ecosystems. researchgate.netnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Thermal Analysis Techniques for Decomposition Pathways and Phase Transitions

The thermal stability and decomposition behavior of ethane-1,2-diamine sulfate (B86663) are critical parameters for its handling, storage, and application in various fields. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable insights into the material's response to heat, revealing distinct decomposition stages and phase transitions.

Thermogravimetric analysis of ethane-1,2-diamine sulfate indicates a multi-stage decomposition process. The initial phase of decomposition is observed in the temperature range of 200-280°C. This stage is primarily characterized by the thermal cleavage of carbon-nitrogen bonds and the subsequent decomposition of the amine groups within the ethylenediammonium cation.

A detailed examination of the thermal degradation reveals several key temperature-dependent events. An initial, often variable, mass loss can be observed between 25°C and 100°C, which is attributed to the release of absorbed moisture, a reflection of the compound's hygroscopic nature. The more significant, primary decomposition unfolds as the temperature increases, leading to the breakdown of the organic and inorganic components of the salt.

While specific, detailed experimental data from peer-reviewed literature on the complete thermal analysis of pure this compound is not extensively available, the general behavior can be inferred from the analysis of related compounds and the known chemistry of its constituent ions. The decomposition is expected to yield a variety of gaseous products, including sulfur oxides (SOₓ) from the sulfate anion and nitrogen-containing compounds from the ethylenediammonium cation.

The following tables summarize the expected thermal events based on available information.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Thermal Event | Mass Loss (%) | Evolved Products (Probable) |

| 25-100 | Moisture Desorption | Variable | H₂O |

| 200-280 | Onset of Decomposition | Significant | Nitrogen oxides, Ammonia (B1221849), Sulfur oxides |

Note: The mass loss percentage is described as "Significant" due to the absence of precise data in publicly available scientific literature.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Temperature (°C) | Thermal Effect | Associated Event |

| Not Available | Endothermic/Exothermic | Phase Transition / Decomposition |

Note: Specific peak temperatures and enthalpy changes from DSC analysis are not available in the searched scientific literature.

Further research utilizing coupled thermal analysis techniques, such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy), would be invaluable in precisely identifying the evolved gaseous products at each stage of decomposition, thus providing a more complete and detailed understanding of the thermal degradation pathway of this compound. Such studies would also elucidate any solid-state phase transitions that may occur prior to decomposition.

Coordination Chemistry and Metal Complexation Derived from Ethane 1,2 Diamine Sulfate

Ethane-1,2-diamine as a Bidentate Chelating Ligand

Ethane-1,2-diamine, commonly abbreviated as "en" in inorganic chemistry, is a prototypical bidentate chelating ligand. atamanchemicals.combyjus.com Its structure, featuring two nitrogen atoms separated by an ethylene (B1197577) bridge, allows it to coordinate to a single metal center through both nitrogen atoms, which act as Lewis bases by donating their lone pairs of electrons. atamanchemicals.comnih.gov This dual coordination forms a stable, five-membered ring known as a chelate ring, an effect that significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands like ammonia (B1221849). nih.govyoutube.com This increased stability is known as the chelate effect. Ethane-1,2-diamine is a neutral, symmetrical bidentate ligand, meaning the two coordinating nitrogen atoms are equivalent. byjus.com

Synthesis and Characterization of Metal Complexes (e.g., Ni(II), Co(II), Cu(II))

Metal complexes derived from ethane-1,2-diamine sulfate (B86663) are typically synthesized by reacting a metal sulfate salt with ethane-1,2-diamine in an aqueous solution. For instance, the reaction of nickel(II) sulfate with ethane-1,2-diamine leads to the formation of tris(ethane-1,2-diamine)nickel(II) sulfate, [Ni(en)₃]SO₄. acs.org Similarly, complexes of Co(II) and Cu(II) can be prepared, where the ethane-1,2-diamine progressively replaces water molecules in the metal's coordination sphere. youtube.commocedes.orgiiardjournals.org

The general equation for the formation of a tris(chelate) complex is: [M(H₂O)₆]²⁺ + 3 en ⇌ [M(en)₃]²⁺ + 6 H₂O

Below is a table summarizing representative metal complexes formed with ethane-1,2-diamine, often synthesized from metal sulfate precursors.

| Complex Ion | Metal Ion | Typical Color |

| [Ni(en)₃]²⁺ | Ni(II) | Violet |

| [Co(en)₃]³⁺ | Co(III) | Orange-Yellow |

| [Cu(en)₂(H₂O)₂]²⁺ | Cu(II) | Royal Blue |

Note: The color of the complex can vary depending on the specific counter-ion and crystal packing.

Coordination Modes and Geometries within Derived Complexes

Due to the bidentate nature of the ethane-1,2-diamine ligand, which spans two adjacent coordination sites, the resulting complexes typically exhibit specific coordination geometries. For metal ions that favor a coordination number of six, such as Ni(II), Co(II), and Cr(III), the [M(en)₃]ⁿ⁺ complexes adopt a distorted octahedral geometry. nih.govresearchgate.net The "bite angle" of the en ligand (the N-M-N angle within the chelate ring) is typically less than the ideal 90° of a perfect octahedron, leading to this distortion. nih.gov

Chelate Ring Conformations (e.g., twist, envelope)

The five-membered chelate ring formed by the coordination of ethane-1,2-diamine to a metal center (M-N-C-C-N) is not planar. To minimize steric strain, the ring adopts a puckered conformation. The most stable conformation is the "gauche" or twist form, where the two carbon atoms are displaced on opposite sides of the plane defined by the metal and the two nitrogen atoms. nih.gov

Supramolecular Assembly and Crystal Engineering of Complexes

Role of Hydrogen Bonding and Other Non-Covalent Interactions

The amine groups of the coordinated ethane-1,2-diamine ligands are excellent hydrogen bond donors (N-H), while the oxygen atoms of the sulfate anion (SO₄²⁻) are effective hydrogen bond acceptors. This leads to the formation of extensive networks of N-H···O hydrogen bonds that link the cationic metal complexes and the sulfate anions. researchgate.net

In hydrated salts, such as (C₂H₁₀N₂)Zn(H₂O)₆₂, water molecules can also participate in the hydrogen-bonding network, bridging between the complex cations and the sulfate anions (O-H···O). researchgate.net These directional and specific interactions are fundamental to the self-assembly of the ions into a stable, ordered crystal lattice.

Formation of Multi-Dimensional Coordination Networks

The combination of the shape and charge of the complex cations and the sulfate anions, along with the directional nature of the hydrogen bonds, facilitates the construction of multi-dimensional supramolecular networks. The hydrogen bonds between the amine protons on the periphery of the [M(en)ₓ]ⁿ⁺ cations and the sulfate oxygen atoms can connect the components into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.govnih.gov

For example, in the crystal structure of (C₂H₁₀N₂)Zn(H₂O)₆₂, hydrogen bonding occurs between the sulfate anions and the hexaaquazinc(II) complex cations, creating a robust network. researchgate.net The ethane-1,2-diaminium dication in this structure is also involved in the crystal packing. The ability to form these extended networks demonstrates how the choice of the counter-ion (sulfate) is integral to the crystal engineering of coordination compounds based on ethane-1,2-diamine. nih.gov

Photophysical and Electronic Properties of Derived Metal Complexes

The electronic spectrum of the tris(ethylenediamine)cobalt(III) complex, [Co(en)3]3+, displays distinct absorption bands. For instance, in a related complex, tris(ethylenediamine)cobalt(III)chloride oxalate (B1200264) trihydrate, bands are observed at 285 nm, 350 nm, and 400 nm. researchgate.net The absorptions in the 280-360 nm range are attributed to metal-to-ligand charge transfer, while the band at 400 nm can be assigned to the 4T1g(F) → 4A2g(F) transition. researchgate.net

In the case of copper(II) complexes, the ligand field spectra are indicative of the coordination environment. The progressive addition of ethane-1,2-diamine to an aqueous solution of a nickel(II) salt results in a distinct color change from green to pale blue, then to blue, and finally to violet. youtube.com This phenomenon is a visual manifestation of the substitution of water ligands with the stronger field ethane-1,2-diamine ligands, which alters the energy of the d-d electronic transitions. youtube.com The ligand field spectra of copper(II) ethylenediamine (B42938) complexes, such as diaquabis(ethylenediamine)copper(II) iodide, can be used to compare the field strengths of different donor ligands. acs.org

The following table summarizes the electronic absorption data for selected metal complexes containing the ethane-1,2-diamine ligand.

| Complex | Solvent | Absorption Maxima (λmax, nm) | Assignment |

|---|---|---|---|

| [Co(en)3]Cl(C2O4)·3H2O | DMF | 285, 350 | Metal-to-Ligand Charge Transfer |

| [Co(en)3]Cl(C2O4)·3H2O | DMF | 400 | 4T1g(F) → 4A2g(F) |

Magnetic Properties of Ethane-1,2-diamine Derived Coordination Compounds

The magnetic properties of coordination compounds derived from ethane-1,2-diamine are highly dependent on the central metal ion, its d-electron configuration, and the geometry of the complex. These factors determine the number of unpaired electrons and the magnitude of the magnetic moment.

High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.6-5.3 Bohr Magnetons (B.M.), indicating a significant orbital contribution to the magnetic moment. neliti.com For some Co(II) complexes, the room temperature χMT values are significantly higher than the spin-only value of 1.875 cm³ K mol⁻¹ for an isolated Co(II) ion (S = 3/2, g = 2), which is indicative of considerable orbital angular momentum contributions. nih.gov

In some polynuclear complexes, the ethane-1,2-diamine ligand can mediate magnetic interactions between metal centers. For example, in certain heterometallic Cu(II)-Ni(II) complexes, weak ferromagnetic coupling has been observed. nih.gov The magnetic properties of mononuclear Co(II) and Ni(II) complexes often exhibit magnetic anisotropy, which is quantified by the zero-field splitting parameter, D. A large negative D value is indicative of easy-axis anisotropy. For example, a D-value of -60 cm⁻¹ has been reported for a Co(II) complex, and a value of -50 cm⁻¹ for a similar Ni(II) complex. rsc.org

The magnetic behavior of these complexes can be influenced by the coordination geometry. For instance, tetrahedral Co(II) complexes can exhibit slow relaxation of magnetization under an applied direct current field, a characteristic of single-molecule magnet (SMM) behavior. rsc.org The room temperature χT values for such complexes are often higher than the expected spin-only value, and they tend to decrease as the temperature is lowered. rsc.org

The table below presents magnetic data for a selection of coordination compounds incorporating the ethane-1,2-diamine ligand.

| Complex | Magnetic Property | Value |

|---|---|---|

| High-spin Octahedral Co(II) Complexes | Magnetic Moment (μeff) | 4.6 - 5.3 B.M. |

| [CoII(bmsab)(dme)]2 | Zero-Field Splitting (D) | -60 cm⁻¹ |

| [NiII(bmsab)(dme)]2 | Zero-Field Splitting (D) | -50 cm⁻¹ |

| Tetrahedral Co(II) Complex 2 | Zero-Field Splitting (D) | -36.9 cm⁻¹ |

| Tetrahedral Co(II) Complex 3 | Zero-Field Splitting (D) | -74.7 cm⁻¹ |

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis Utilizing Ethane-1,2-diamine Scaffolds

Ethane-1,2-diamine is a well-established bidentate chelating ligand in coordination chemistry, often abbreviated as "en". atamanchemicals.com Its two nitrogen atoms readily donate their lone pairs of electrons to a metal center, forming stable chelate rings. This chelation effect enhances the stability of the resulting metal complexes, which is a crucial property for effective homogeneous catalysts. These complexes are utilized in a variety of organic transformations.

Complexes derived from ethane-1,2-diamine scaffolds have demonstrated significant efficacy in catalyzing a range of organic reactions. For instance, Schiff base ligands, which can be synthesized from the condensation of ethane-1,2-diamine and salicylaldehydes (to form salen ligands) or other aldehydes, form stable complexes with metals that are active catalysts. atamanchemicals.com These catalytic systems are employed in diverse transformations.

One notable application is in tandem multi-component synthesis. An Al-Ox complex stabilized by an ethane-1,2-diamine derivative has been used for the synthesis of benzoquinoline-2-carbonitriles, achieving high yields of 92-96% in short reaction times. This catalyst also demonstrated good recyclability, remaining effective for over five cycles. Furthermore, ethane-1,2-diamine has been used as a reactant in the synthesis of Pd/C-ethylenediamine complex catalysts, highlighting its role as a building block for catalytic materials. atamanchemicals.com

Table 1: Examples of Homogeneous Catalytic Applications with Ethane-1,2-diamine Scaffolds

| Catalyst System / Ligand | Reaction Type | Substrate / Product | Performance Metrics |

|---|---|---|---|

| Al-Ox complex (EDA-stabilized) | Tandem Multi-component Synthesis | Benzoquinoline-2-carbonitriles | 92-96% yield, ~15 min reaction time, >5 cycles recyclable. |

| Schiff Base Metal Complexes | Various | General Organic Transformations | Forms stable complexes used in catalysis. |

| [Co(ethylenediamine)3]3+ | Archetype Complex | N/A | Archetypical chiral tris-chelate complex. atamanchemicals.com |

The development of chiral versions of ethane-1,2-diamine has been pivotal for the advancement of asymmetric catalysis. researchgate.net Chiral 1,2-diamines are crucial components in many chiral ligands and organocatalysts, enabling the synthesis of enantiomerically enriched compounds. rsc.orgua.es Chirality can be introduced into the ethane-1,2-diamine backbone, for example, by using derivatives like (1R,2R)-1,2-diphenylethanediamine or trans-1,2-diaminocyclohexane. atamanchemicals.comcore.ac.uk

These chiral ligands coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. This strategy has been successfully applied to a wide range of transformations, including asymmetric hydrogenation, amination, and carbon-carbon bond-forming reactions. nih.govresearchgate.netnih.gov For example, a copper-based catalyst with a chiral diamine-derived ligand has been used for the highly efficient and chemoselective reductive coupling of azadienes with imines to afford anti-1,2-diamines with high diastereoselectivity and enantioselectivity (>95:5 er). nih.gov

The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity for a specific reaction. core.ac.uk By modifying the substituents on the diamine backbone or the nitrogen atoms, libraries of ligands can be synthesized and screened to identify the most effective catalyst for a desired transformation. core.ac.ukchemrxiv.org

Heterogeneous Catalysis and Supported Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. researchgate.net To overcome this, ethane-1,2-diamine and its derivatives have been incorporated into heterogeneous catalytic systems. This is often achieved by immobilizing the diamine-based catalyst onto a solid support.

For example, ethane-1,2-diamine-based catalysts have been supported on hydrogels for use in reduction reactions. Another approach involves the surface modification of materials; carbon nanoparticles have been altered using ethane-1,2-diamine to create new catalytic materials. atamanchemicals.com Furthermore, the reaction of silica (B1680970) nanoparticles with sodium 2-bromoethane-1-sulfonate can produce nano-silica supported ethane-sulfonic acid, a heterogeneous solid acid catalyst. oiccpress.com These supported systems combine the high activity of the molecular catalyst with the practical advantages of easy separation and recyclability inherent to heterogeneous catalysis.

Elucidation of Reaction Mechanisms in Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For reactions catalyzed by ethane-1,2-diamine-based complexes, the diamine ligand plays a key role in stabilizing the metal center and influencing the elementary steps of the catalytic cycle.

In many metal-catalyzed reactions, the mechanism involves coordination of the reactants to the metal center, followed by one or more transformative steps (e.g., oxidative addition, migratory insertion, reductive elimination), and finally, release of the product and regeneration of the catalyst. The bidentate nature of the ethane-1,2-diamine ligand provides stability to the metal complex throughout these steps.

For instance, in the catalytic amination of ethylene (B1197577) glycol, the reaction proceeds via a "borrowing hydrogen" or "hydrogen-transfer" methodology. acs.org The key steps involve the catalyst facilitating the dehydrogenation of the alcohol to an aldehyde, condensation with an amine to form an imine, and subsequent hydrogenation of the imine to the amine product. acs.org In asymmetric synthesis, mechanistic studies of ring-opening reactions of meso-aziridines have proposed that a chiral catalyst forms an intermediate with the aziridine (B145994), which then undergoes nucleophilic attack to yield the enantiomerically enriched diamine product. ua.esrsc.org

Ligand Design and Modification for Enhanced Catalytic Performance

The performance of a catalyst based on an ethane-1,2-diamine scaffold can be significantly enhanced through strategic ligand design and modification. scholaris.ca The modular synthesis of these ligands allows for fine-tuning of their electronic and steric properties. core.ac.ukrsc.org

Key strategies for modification include:

Backbone Modification : Introducing substituents or annulated ring systems onto the C1-C2 backbone of the diamine can create steric bulk and induce specific conformations, which is essential for enantioselective catalysis. core.ac.uk

N-Substitution : Modifying the groups attached to the nitrogen atoms can alter the electronic properties (donicity) of the ligand and introduce additional functional groups for substrate interaction or to enhance solubility. researchgate.net

Modular Synthesis : A common approach involves a building block strategy where commercially available vicinal diamines are coupled with other components, such as chiral N-protected β-amino sulfonyl chlorides, to create a library of diverse ligands for high-throughput screening. core.ac.uk

This ability to systematically modify the ligand structure is a powerful tool for optimizing catalytic activity, selectivity, and stability for a specific chemical transformation. scholaris.ca By creating a range of ligands with varied properties, researchers can identify catalysts that are tailored for challenging reactions, leading to higher yields and enantioselectivities. core.ac.uk

Materials Science and Engineering Applications

Integration into Hybrid Ultramicroporous Materials (HUMs) and Frameworks

Hybrid Ultramicroporous Materials (HUMs) are a class of physisorbents that combine organic and inorganic linkers to create modular, porous structures. These materials are particularly noted for their applications in the separation of small gas molecules.

While direct use of Ethane-1,2-diamine sulfate (B86663) as a single component linker is not extensively documented, the core ethane-1,2-diamine structure is a key component in more complex chelating ligands used to construct HUMs. In these frameworks, derivatives of ethane-1,2-diamine act as organic linkers that coordinate with metal cations. The sulfate anion (SO₄²⁻) can simultaneously serve as an inorganic "pillar," bridging metal centers to form a robust, three-dimensional porous network.

A notable example involves the use of the chelating ligand N¹,N²-bis(pyridin-4-ylmethyl)ethane-1,2-diamine (enmepy), a derivative of ethane-1,2-diamine. This ligand, in combination with zinc (II) cations and sulfate anions, self-assembles into a HUM known as [Zn(enmepy)(SO₄)]n or SOFOUR-2-Zn. nih.gov In this structure, the 'enmepy' ligand links the zinc ions into a square-grid-like network, and the sulfate anions act as pillars, connecting these 2D layers to create a 3D framework with one-dimensional ultramicropores. nih.gov The use of the sulfate anion as a pillar is considered more environmentally friendly compared to other inorganic linkers like hexafluorosilicate (B96646) (SiF₆²⁻). nih.govnih.gov

The specific architecture and pore chemistry of HUMs derived from ethane-1,2-diamine-based linkers and sulfate pillars give them valuable properties for industrial gas separation. The material SOFOUR-2-Zn, for instance, has been studied for its ability to separate acetylene (B1199291) (C₂H₂) from carbon dioxide (CO₂), a crucial step in purifying ethylene (B1197577) streams. nih.gov

The performance of SOFOUR-2-Zn is attributed to its ultramicroporous structure and the chemical nature of the pore walls lined by the sulfate anions. The material exhibits a high affinity for acetylene, leading to selective adsorption over carbon dioxide. nih.gov Dynamic column breakthrough experiments confirmed its capability to effectively separate these gases, yielding high-purity CO₂ effluent. nih.gov

Detailed findings from the study of SOFOUR-2-Zn are summarized below. nih.gov

Table 1: Gas Adsorption and Separation Performance of SOFOUR-2-Zn Data for C₂H₂/CO₂ separation at 298 K (25 °C).

| Property | Value | Conditions |

| C₂H₂ Uptake | 79 cm³ g⁻¹ (3.52 mmol g⁻¹) | 1 bar |

| C₂H₂/CO₂ IAST Selectivity | 8.1 | 1 bar, 1:1 mixture |

| Separation Factor | 2.05 | Dynamic column breakthrough |

| CO₂ Effluent Purity | 99.989% | Dynamic column breakthrough |

| Productivity (C₂H₂) | 7.96 L kg⁻¹ | Temperature programmed desorption at 60 °C |

| Max C₂H₂ Outlet Purity | 99.66% | Temperature programmed desorption at 60 °C |

Role in Polymer Chemistry and Composite Materials

Ethane-1,2-diamine is a fundamental building block in polymer chemistry due to its two primary amine groups, which can react with a variety of other chemical monomers to form long polymer chains. atamanchemicals.com It serves as a precursor for several classes of polymers and related materials.

Polyamide Resins: Ethane-1,2-diamine is used as an intermediate in the preparation of polyamide resins. atamanchemicals.com

Polyurethane Fibers: It is a key component in the production of polyurethane fibers. atamanchemicals.com

Dendrimers: The class of dendrimers known as Poly(amidoamine), or PAMAM, are derived from ethylenediamine (B42938). atamanchemicals.com

Curing Agents: It functions as a curing agent for epoxy resins, where it cross-links the epoxy polymer chains, imparting rigidity and thermal stability to the final material. atamanchemicals.com

Furthermore, derivatives of ethane-1,2-diamine find commercial applications as additives in composite materials. For example, N,N'-ethylenebis(stearamide) (EBS), which is derived from ethylenediamine, is a widely used mold-release agent and a surfactant in gasoline and motor oil. atamanchemicals.com

Applications in Sensing and Detection Technologies (Chemical, not Biological)

The ability of the diamine functional group to chelate metal ions has been exploited in the development of chemical sensors. Liquid crystal (LC)-based sensors, in particular, have utilized derivatives of ethane-1,2-diamine for the detection of metal ions in aqueous solutions.

One such sensor was designed to detect aluminum ions (Al³⁺) using the amphiphilic molecule N-dodecyl-ethane-1,2-diamine (NN12C). researchgate.net In this system, the NN12C molecules align at the interface between the liquid crystal and the aqueous sample. The protonated amine groups of NN12C orient the liquid crystal molecules in a specific direction (homeotropic alignment), which appears dark under polarized light. researchgate.net

When aluminum ions are present in the water, they bind to the amino groups of the NN12C molecules. This binding event alters the molecular structure and amphiphilicity of NN12C, disrupting the ordered alignment of the liquid crystal. researchgate.net The disruption causes a change in the optical appearance of the sensor, resulting in a dark-to-bright transition that can be easily observed. This mechanism allows for the visual detection of Al³⁺ at concentrations as low as 8 μM. researchgate.net This work demonstrates a strategy for creating simplified, effective sensors for monitoring environmental contaminants like heavy metal ions in water. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the ethane-1,2-diammonium cation. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems like the ethane-1,2-diammonium cation. Studies on related systems, such as ethylenediamine-based zwitterions, utilize DFT to understand changes upon protonation. nih.gov

In a typical DFT calculation, the geometry of the ion is optimized to find its lowest energy structure. Functionals like ω-B97X-D are employed along with basis sets such as 6-311+G(d,p) to ensure accurate results. nih.gov To simulate the behavior in solution, a polarizable continuum model (PCM) can be used to account for the solvent effects of water. nih.gov These calculations provide insights into the distribution of electron density, molecular orbital energies (such as the HOMO-LUMO gap), and the electrostatic potential, which are crucial for understanding the cation's reactivity and interaction with the sulfate (B86663) anion and surrounding solvent molecules.

Table 1: Representative DFT Computational Parameters

| Parameter | Example Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. |

| Functional | ω-B97X-D | Approximates the exchange-correlation energy. |

| Basis Set | 6-311+G(d,p) | Describes the atomic orbitals of the system. |

| Solvent Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent (e.g., water). |

| Task | Geometry Optimization | To find the most stable molecular structure. |

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For the ethane-1,2-diammonium cation, calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These predicted spectra for different possible conformations can be compared with experimental data to identify the structures present.

Conformational analysis is critical for flexible molecules. In the case of the diprotonated ethane-1,2-diamine, the dominant conformational preference is dictated by the strong electrostatic repulsion between the two positively charged ammonium (B1175870) (-NH₃⁺) groups. Quantum chemical calculations show that the lowest energy conformer is the anti (or trans) conformation, where the two -NH₃⁺ groups are positioned as far from each other as possible. This arrangement minimizes the electrostatic repulsion, making it significantly more stable than the gauche conformers. This is in contrast to neutral ethane-1,2-diamine, where the gauche conformation is stabilized by intramolecular hydrogen bonding. The crystal structure of ethane-1,2-diammonium dibromide confirms this anti conformation in the solid state. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. While specific MD studies on ethane-1,2-diamine sulfate are not widely documented, the methodology is well-established for analogous systems like neutral ethylenediamine (B42938) in aqueous solutions. researchgate.net

An MD simulation of this compound in water would involve the ethane-1,2-diammonium cation, sulfate anions, and a large number of water molecules. The simulation would track the trajectory of each particle, governed by a force field that describes the interatomic potentials. Such simulations would reveal the stability of the anti conformer in solution and characterize the hydrogen bonding network between the ammonium groups and water molecules, as well as the ionic interactions with the sulfate anion. These simulations provide insight into the solvation structure and the dynamics of the ion-solvent and ion-ion interactions.

Computational Modeling of Reaction Pathways and Adsorption Mechanisms

Computational modeling can elucidate the mechanisms of reactions and surface interactions. Studies have shown that the protonation state of ethylenediamine is crucial for its adsorption behavior. For instance, computational and spectroscopic studies of ethylenediamine on silica (B1680970) surfaces indicate that the adsorption mechanism involves the protonation of one of the amine groups by surface silanol (B1196071) (Si-OH) groups. researchgate.net This forms a chemisorbed surface complex, (H₂N(CH₂)₂NH₃)⁺(O-Si)⁻. researchgate.net

Similarly, molecular dynamics simulations have been used to model the adsorption of ethylenediamine derivatives onto the surfaces of magnetite (Fe₃O₄) nanoparticles. rsc.org These simulations revealed a preferential binding to the crystallographic face, explained by the favorable interactions between the amine groups of the molecule and the iron and oxygen atoms on the nanoparticle surface. rsc.org Such computational approaches could be applied to model the adsorption of ethane-1,2-diammonium cations onto various surfaces, predicting binding energies and preferred orientations.

Structure-Property Relationship Studies through Computational Approaches

The key structural feature is the presence of two positively charged -NH₃⁺ groups at either end of a short, flexible carbon chain. Computational analysis confirms that the dominant anti conformation is a direct consequence of the electrostatic repulsion between these charges. This structure dictates several properties:

Solvation: The charged -NH₃⁺ groups form strong hydrogen bonds with water molecules, leading to a well-defined solvation shell, which can be modeled using MD simulations.

Interactions: The anti conformation presents a linear, positively charged species that interacts strongly with anions like sulfate through long-range electrostatic forces.

Adsorption: The charge and structure determine how the cation binds to surfaces. As seen in related systems, protonation is a key step in the chemisorption on acidic oxide surfaces. researchgate.net

By calculating properties such as charge distribution, conformational energies, and interaction potentials, computational methods provide a quantitative link between the molecular structure of the ethane-1,2-diammonium cation and the macroscopic properties of its sulfate salt.

Derivatization and Functionalization Strategies

Synthesis of Substituted Ethane-1,2-diamine Derivatives

The synthesis of substituted ethane-1,2-diamine derivatives is fundamental to its application in organic and coordination chemistry. The primary amine functionalities serve as reactive sites for N-functionalization through reactions like acylation and alkylation, as well as condensation reactions to form Schiff bases.

N-functionalization of ethane-1,2-diamine involves the attachment of acyl or alkyl groups to one or both of the nitrogen atoms, yielding amides and substituted amines, respectively.

Acylation is the reaction with an acylating agent, such as an acyl chloride or anhydride. Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono- or di-acylation. For instance, attempts to produce monoacyl compounds from lower fatty acids using chlorides or anhydrides often result in the formation of diacyl products. google.com However, research has shown that using esters of lower fatty acids can yield the desired monoacyl compounds. google.com The selectivity of mono-acetylation can also be influenced by pH; under acidic conditions, the initial mono-acetylated product becomes protonated, partitioning it into the aqueous phase and minimizing over-reaction with the organic-phase acetic anhydride.

Alkylation introduces alkyl groups onto the nitrogen atoms. A notable method involves the N-alkylation of 1,2-diaminoethane with various alcohols in a fixed-bed reactor using a CuO-NiO/γ-Al2O3 catalyst. This system is effective for reactions with both primary and secondary alcohols, leading to high yields of mono-N-alkylated products. The yield of tetra-N-alkylation, however, tends to decrease as the molecular size of the alcohol increases.

Table 1: Mono-N-Alkylation of Ethane-1,2-diamine with Various Alcohols This table summarizes the yields of mono-, di-, and poly-alkylated products from the reaction of ethane-1,2-diamine with different alcohols at 160°C.

One of the most significant derivatization strategies for ethane-1,2-diamine is its condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases. These compounds, characterized by the imine (-C=N-) group, are highly versatile ligands in coordination chemistry. The reaction typically involves the condensation of the diamine with two equivalents of an aldehyde or ketone.

Symmetrical Schiff bases are readily prepared by reacting ethane-1,2-diamine with various benzaldehyde (B42025) derivatives. For example, condensation with 2-hydroxybenzaldehyde and 2,4-dimethoxybenzaldehyde (B23906) produces the corresponding N,N'-bis(benzylidene)ethane-1,2-diamine ligands. nih.govthermofisher.com Similarly, reactions with 4-chlorobenzaldehyde (B46862) and 3-nitrobenzaldehyde (B41214) yield N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine and N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine, respectively. sigmaaldrich.comresearchgate.net Ketones such as acetophenone (B1666503) also react to form Schiff bases like N,N′-bis(1-phenylethylidene)ethane-1,2-diamine. These Schiff base ligands are crucial in the synthesis of metal complexes with applications in catalysis and materials science. The salen ligands, for instance, are derived from the condensation of salicylaldehydes and ethylenediamine (B42938) and are used in catalysis.

Table 2: Examples of Schiff Bases Derived from Ethane-1,2-diamine This table showcases various Schiff bases synthesized through the condensation of ethane-1,2-diamine with different aldehydes and ketones.

Modification for Specific Chemical Reactivity or Selectivity

Modifying ethane-1,2-diamine through derivatization can impart specific chemical reactivity or selectivity, which is essential for its use in asymmetric synthesis and catalysis. rsc.org The synthesis of chiral 1,2-diamines is a key area where such modifications are critical. These chiral derivatives serve as valuable auxiliaries, ligands, and organocatalysts. rsc.org

Strategies to achieve this include the catalytic asymmetric diamination of C-C double bonds, which is a primary method for creating enantioenriched 1,2-diamines. rsc.org Furthermore, the structural framework of the diamine can be altered to enhance its properties for specific applications. For example, novel materials derived from 2-chloro-2-propen-1-ol (B1199897) modified with ethane-1,2-diamine have been synthesized to create a nanoporous structure with a significantly increased capacity for CO2 sorption, demonstrating how targeted modification can enhance material performance. rsc.org

Derivatization for Analytical Research (e.g., Chromatography)

In analytical chemistry, particularly in chromatography, derivatization is often necessary for compounds that lack a chromophore or fluorophore, are not volatile enough for gas chromatography (GC), or exhibit poor peak shape. sigmaaldrich.comjfda-online.comgcms.cz Ethane-1,2-diamine falls into this category, and its derivatization is crucial for sensitive and accurate detection. thermofisher.comsigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC), pre-column derivatization is a common technique. thermofisher.com Reagents are used to attach a chromophore or fluorophore to the amine groups, making the resulting derivative easily detectable by UV-Vis or fluorescence detectors. libretexts.org

o-Phthalaldehyde (OPA): In the presence of a thiol like 2-mercaptoethanol (B42355), OPA reacts with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. nih.gov

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts with primary diamines to form stable, detectable derivatives, allowing for their separation and analysis by reversed-phase HPLC. sigmaaldrich.com

Naphthalene-2,3-dicarboxaldehyde (NDA): This agent is used for pre-column derivatization to determine low molecular weight aliphatic amines via HPLC with amperometric detection. researchgate.net

For Gas Chromatography (GC), derivatization is employed to increase the volatility and thermal stability of the analyte. youtube.com

Phthalaldehyde: This reagent can be used to derivatize ethane-1,2-diamine to form (1z,5z)-3,4-dihydrobenzo[f] sigmaaldrich.comresearchgate.netdiazocine, a stable product suitable for GC-Mass Spectrometry (GC-MS) analysis. nih.gov

Benzaldehyde: Ethane-1,2-diamine can be derivatized with benzaldehyde to facilitate its detection and quantification at low levels in various matrices. researchgate.net

These derivatization strategies convert the diamine into a form that is stable and easily detectable, allowing for precise quantification in diverse samples, from environmental matrices to pharmaceutical products. nih.govthermofisher.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the separation and quantification of Ethane-1,2-diamine sulfate (B86663), often analyzed as its constituent cation, ethylenediamine (B42938) (EDA). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods, frequently requiring derivatization to enhance detection. osha.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC methods for EDA often tackle the challenge of its poor UV absorbance by employing pre-column or on-line derivatization. researchgate.netelsevierpure.com A common strategy involves reacting EDA with a derivatizing agent to form a product with a strong chromophore or fluorophore. For instance, pre-column derivatization with ortho-phthaldehyde (OPA) and 2-mercaptoethanol (B42355) (ME) yields a highly fluorescent derivative, allowing for sensitive detection. nih.gov Another established technique uses 1-naphthylisothiocyanate (NITC) as a derivatizing agent, which enables UV detection. osha.govresearchgate.net

Reversed-phase ion-pair chromatography offers an alternative that does not always require prior derivatization. This method involves the on-line complexation of ethyleneamines with copper(II) ions in the mobile phase. elsevierpure.comresearchgate.net The resulting metal complexes are UV-active and can be separated on a reversed-phase column using an ion-pairing reagent like 1-octanesulfonate. elsevierpure.comresearchgate.net Ion chromatography is also utilized for the direct determination of EDA in aqueous solutions, separating it from other inorganic anions and cations. thermofisher.comacs.org

Gas Chromatography (GC): GC is another powerful technique for the analysis of EDA, particularly for determining its purity or presence as a residual impurity. nih.govvitas.no Direct analysis can be challenging due to the compound's polarity and potential for peak tailing. Therefore, derivatization is a common sample preparation step. Reacting EDA with agents such as phthalaldehyde or m-toluoyl chloride converts it into a less polar, more volatile derivative suitable for GC analysis. nih.gov These derivatives can then be readily separated on a suitable column, such as a DB-5MS, and quantified using a Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.govvitas.no For instance, the reaction with phthalaldehyde forms 1,2,3,4-tetrahydro-benzo[f] elsevierpure.comresearchgate.netdiazocine, a stable derivative with a clear chromatographic peak. nih.gov

| Technique | Methodology | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Key Findings / Application | Reference |

|---|---|---|---|---|---|---|

| HPLC | Pre-column derivatization with OPA/ME | C18 (e.g., Waters Spherisorb ODS 2) | Methanol/Water (65:35 v/v) | Fluorescence (Ex: 330 nm, Em: 450 nm) | Quantification limit of 0.25 mg/L; suitable for migration studies from food packaging. | nih.gov |

| HPLC | Reversed-phase ion-pair with on-line Cu(II) complexation | Reversed-phase C18 | Acetonitrile/Acetate Buffer (pH 5.5) with CuSO₄ and 1-octanesulfonate | UV (243 nm) | Allows for simultaneous determination of multiple ethyleneamines with quantification limits as low as 0.003 mM. | researchgate.net |

| GC-MS | Pre-column derivatization with phthalaldehyde | DB-5MS (30 m × 0.25 mm × 0.25 µm) | Helium | Mass Spectrometry (MS) | Effective for quantifying trace EDA impurities in drug substances with a limit of quantification of 1.0 ppm. | nih.gov |

| GC-FID | Direct analysis | Not specified | Not specified | Flame Ionization (FID) | Used for purity testing of Ethylene (B1197577) diamine, ensuring quality control in industrial applications. | vitas.no |

Electrochemical Methods for Characterization and Detection

Electrochemical methods provide a sensitive and often rapid approach for the detection of Ethane-1,2-diamine. nih.gov These techniques typically rely on the electrochemical oxidation of the amine groups at the surface of a modified electrode. nih.gov Voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed. researchgate.netnih.gov

The development of electrochemical sensors for EDA often focuses on the modification of the working electrode to enhance sensitivity, selectivity, and stability. rsc.org Nanomaterials are frequently used for this purpose. For example, a glassy carbon electrode (GCE) can be modified with a composite of cuprous oxide microparticles, nanowires, and graphene to create a sensor with improved performance for EDA detection. researchgate.net Similarly, nanocomposites of gold nanoparticles (AuNPs) and ethylenediamine-reduced graphene oxide have been used to construct sensors for detecting other analytes, demonstrating the versatility of EDA in sensor fabrication. rsc.org

The principle of detection involves applying a potential sweep and measuring the resulting current. The oxidation of EDA at the electrode surface produces a peak current that is proportional to its concentration. The potential at which this peak occurs can provide qualitative information about the analyte. These sensor-based methods can achieve low detection limits and have been successfully applied in various research settings. nih.gov

| Technique | Electrode System | Principle | Performance Metrics | Reference |

|---|---|---|---|---|

| Voltammetric Sensor | DNA immobilized on an ethylenediamine/polyglutamic acid modified Glassy Carbon Electrode (GCE) | Adsorption-controlled irreversible oxidation of the analyte at the modified electrode surface. | Used for determination of dihydromyricetin, with a detection limit of 2 x 10⁻⁸ mol/L. This demonstrates the use of EDA as a platform component. | nih.gov |

| Electrochemical Sensor | Cuprous oxide/graphene hybrid structures on an electrode | Direct electrochemical oxidation of ethylenediamine on the composite material. | The composite material enhances the electrochemical response towards ethylenediamine. | researchgate.net |

| Cyclic Voltammetry (CV) | Ethylenediamine-functionalized Carbon Nanotubes on a GCE | Characterization of the modified electrode surface; anodic and cathodic peak currents are proportional to the square root of the scan rate. | Demonstrates the electrochemical properties of EDA-functionalized materials used in sensor construction. | researchgate.net |

Spectrophotometric Methods for Quantitative Analysis in Research Settings

UV-Visible spectrophotometry is a widely accessible analytical technique, but its direct application to Ethane-1,2-diamine sulfate is limited because the molecule lacks a suitable chromophore for absorption in the visible or near-UV range. semanticscholar.orgresearchgate.net Consequently, quantitative analysis almost invariably relies on chemical derivatization to produce a colored product whose absorbance can be measured. researchgate.net

Several derivatization strategies have been developed. One common approach is the formation of ion-pair complexes. In this method, the protonated amine groups of EDA react with a large, colored anionic dye, such as a sulphophthalein dye (e.g., bromocresol green), in a buffered solution. nih.gov This reaction forms a stable, colored ion-pair complex that can be quantified spectrophotometrically. The wavelength of maximum absorbance (λmax) depends on the specific dye used. nih.gov

Another widely used method involves diazotization followed by a coupling reaction. This is an indirect method where a primary aromatic amine is first diazotized with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with a suitable agent, such as N-(1-naphthyl)ethylenediamine, to form a highly colored and stable azo dye. researchgate.net While this specific reagent shares a name component, it is a distinct chemical used for the derivatization of other primary amines, illustrating a general principle that could be adapted for compounds that react to form a primary aromatic amine. The intensity of the color produced is directly proportional to the concentration of the original amine.

| Methodology | Reagent(s) | Principle | Wavelength (λmax) | Application | Reference |

|---|---|---|---|---|---|

| Ion-Pair Complex Formation | Sulphophthalein dyes (e.g., Bromocresol Green, Bromophenol Blue) | Reaction between the protonated diamine and the anionic dye to form a colored complex. | ~400-600 nm (dye-dependent) | Quantitative analysis of nitrogen-containing pharmaceuticals. | nih.gov |

| Azo Dye Formation | Sodium Nitrite (NaNO₂), N-(1-naphthyl)ethylenediamine | Diazotization of a primary amine followed by coupling to form a stable, colored azo dye. | ~500-550 nm | Determination of sulfonamides and other primary aromatic amines. | researchgate.net |

Advanced Characterization of Reaction Intermediates and Products

To understand the structural properties of this compound and its derivatives, especially in the solid state or as reaction products, advanced characterization techniques are indispensable. These methods provide detailed information on molecular structure, bonding, and crystal packing.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and confirming the coordination of the ethylenediamine ligand in metal complexes. The IR spectrum of EDA shows characteristic bands for N-H and C-N stretching. Upon complexation with a metal ion or formation of a salt, the positions of these bands, particularly the C-N stretching vibration (around 1060 cm⁻¹), shift, typically to a lower frequency. This shift confirms the involvement of the nitrogen atoms in bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For derivatives of Ethane-1,2-diamine, the chemical shifts of the methylene (B1212753) (-CH₂-) and amine (-NH₂-) protons are of key interest. In the free diamine, these protons have characteristic chemical shifts. Upon reaction or complexation, the electron density around the nitrogen atoms changes, leading to a downfield shift (deshielding) of the adjacent proton signals. While sometimes limited by the poor solubility of the complexes, NMR is invaluable for confirming the structure of reaction products in solution. chemicalbook.com

X-Ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. This technique has been used to characterize the crystal structure of compounds containing the diprotonated Ethane-1,2-diamine cation. researchgate.net For example, in the structure of (C₂H₁₀N₂)Zn(H₂O)₆₂, XRD analysis revealed the precise bond lengths, bond angles, and the octahedral coordination geometry around the zinc ion, as well as the hydrogen bonding network involving the ethylenediammonium dication, sulfate anions, and water molecules. researchgate.net Such studies are crucial for understanding the supramolecular chemistry and solid-state packing of materials derived from this compound. nih.gov

Environmental Chemistry and Chemical Degradation Pathways

Chemical Transformation and Degradation Mechanisms

Ethane-1,2-diamine, the core component of Ethane-1,2-diamine sulfate (B86663), can undergo degradation through various chemical processes. Advanced oxidation processes, for instance, have been shown to be effective in breaking down ethylenediamine (B42938). One such method is the sono-Fenton process, which utilizes ultrasound and Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) to generate highly reactive hydroxyl radicals (•OH). These radicals can initiate the oxidation and subsequent degradation of the ethylenediamine molecule.

The degradation efficiency of ethylenediamine via the sono-Fenton process is influenced by several factors, including the concentrations of hydrogen peroxide and Fe²⁺ ions, as well as the pH of the solution. Lower pH levels and increased dosages of H₂O₂ and Fe²⁺ have been found to enhance the degradation rate. However, the presence of certain anions and higher initial concentrations of ethylenediamine can decrease the efficiency of this process.

Photolytic Degradation Pathways

Photolytic degradation, the breakdown of compounds by light, is a potential environmental fate pathway for Ethane-1,2-diamine sulfate. The ethylenediamine component is estimated to have a photodegradation half-life of approximately 8.9 hours in the atmosphere. This process is primarily driven by the reaction of ethylenediamine with photochemically generated hydroxyl radicals.

Hydrolytic Degradation Mechanisms

Hydrolysis, the reaction with water, is not considered a significant degradation pathway for this compound under typical environmental conditions. The ethylenediamine molecule does not possess functional groups that are susceptible to hydrolysis within the environmentally relevant pH range of 5 to 9. Therefore, the direct cleavage of bonds within the ethylenediamine structure by water is unlikely to occur.

Sorption and Mobility in Environmental Compartments (Purely Chemical Aspects)

The mobility of this compound in the environment is largely controlled by its sorption to soil and sediment particles. As an ionizable compound, the extent of sorption is highly dependent on the pH of the surrounding medium and the properties of the sorbent material, such as its organic carbon content and cation exchange capacity.

In aqueous environments, this compound exists as the dissociated ethylenediammonium and sulfate ions. The ethylenediammonium cation can interact with negatively charged sites on soil and sediment particles through electrostatic attraction. The degree of protonation of the amine groups, and thus its positive charge, is determined by the pH. At lower pH values, the diamine will be more extensively protonated, leading to stronger sorption.

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. For ionizable substances like ethylenediamine, the Koc can vary significantly with pH. While specific, experimentally determined Koc values for this compound are not widely documented, its high water solubility and the cationic nature of its dominant species at environmental pH suggest that it will have a relatively low tendency to partition to organic matter and will be mobile in most soil and aquatic systems.

Interactive Data Table: Estimated Physicochemical Properties Influencing Mobility

| Property | Value | Implication for Environmental Mobility |

| Water Solubility | High | High potential for transport in aqueous systems. |

| Vapor Pressure | Low | Limited volatilization from water and soil. |

| Log Kow (Octanol-Water Partition Coefficient) | Low | Low potential for bioaccumulation in fatty tissues. |

Fate in Abiotic Environmental Processes

In the aqueous phase, it is expected to be relatively persistent in the absence of significant photochemical activity or strong oxidizing agents. Its resistance to hydrolysis contributes to its potential for transport in water bodies.

In the atmosphere, the estimated short photodegradation half-life of the ethylenediamine component suggests that any portion that volatilizes will be rapidly degraded.

In soil and sediment, its fate is primarily governed by sorption processes. While it may be mobile in many soil types, its interaction with negatively charged soil components can lead to some degree of retardation. The ultimate abiotic fate in soil will depend on the potential for leaching into groundwater versus degradation through other chemical processes.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Derivatives

The synthesis of 1,2-diamines is a cornerstone of organic chemistry, with ongoing research focused on developing more efficient, selective, and sustainable methods. rsc.org The industrial production of the parent ethane-1,2-diamine has traditionally relied on processes such as the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849). atamanchemicals.com However, future research is geared towards cleaner and more sophisticated catalytic routes that provide access to a wider array of functionalized derivatives.

Key research frontiers include:

Catalytic Asymmetric Diamination: The direct diamination of alkenes using transition metal catalysts (e.g., Palladium, Copper, Iron) and chiral ligands represents a powerful strategy for producing enantioenriched 1,2-diamines. rsc.org This approach allows for the creation of stereochemically complex molecules from simple starting materials.

Ring-Opening of Aziridines: The catalyzed ring-opening of meso-aziridines with various nitrogen nucleophiles is another highly effective method for accessing chiral diamine derivatives. rsc.orgorganic-chemistry.org Research is focused on expanding the scope of catalysts, including those based on Titanium and Magnesium, to improve yields and enantioselectivity. rsc.org

C-H Amination: Intramolecular C-H amination reactions, often catalyzed by Cobalt or Ruthenium complexes, enable the synthesis of cyclic diamine structures like imidazolidinones and sulfamides. rsc.org This method offers a direct way to functionalize otherwise inert C-H bonds.

These modern synthetic strategies offer significant advantages over traditional methods, particularly in terms of stereochemical control and the ability to generate diverse molecular architectures for specialized applications.

| Synthetic Strategy | Description | Key Advantages | Relevant Catalysts/Reagents |

| Asymmetric Diamination | Direct addition of two amine groups across a C=C double bond. | High atom economy, direct access to chiral diamines from simple alkenes. rsc.org | Palladium, Copper, Iron complexes with chiral ligands. rsc.org |

| Aziridine (B145994) Ring-Opening | Nucleophilic opening of a three-membered aziridine ring. | Provides access to differentially protected diamines with high stereocontrol. organic-chemistry.org | Ti(OtBu)₄/(R)-BINOL, Mg(OTf)₂, Rhodium/ferriphos. rsc.org |

| Intramolecular C-H Amination | Formation of a C-N bond via insertion into a C-H bond within the same molecule. | Enables synthesis of complex cyclic diamine systems from linear precursors. rsc.org | Cobalt and Ruthenium complexes, sulfamoyl azides. rsc.org |

| Reductive Amination (Green) | Bio-based route involving the reductive amination of precursors like oxalic acid. | Utilizes renewable feedstocks, potentially reducing fossil fuel dependence. researchgate.net | Not specified. |

Design of Advanced Materials Utilizing Ethane-1,2-diamine Sulfate (B86663) Scaffolds

The bifunctional nature of the ethane-1,2-diamine moiety makes it an ideal scaffold for constructing advanced materials with tailored properties. atamanchemicals.com The sulfate salt provides a convenient, stable source of this scaffold for aqueous-based syntheses. Future research is focused on leveraging this structural motif to create sophisticated polymers, porous frameworks, and functional biomaterials.